(R)-(+)-o-Tolyl-CBS-oxazaborolidine

Vue d'ensemble

Description

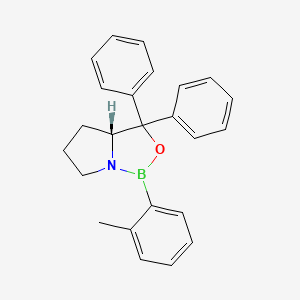

®-(+)-o-Tolyl-CBS-oxazaborolidine is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly known for its effectiveness in enantioselective reductions, making it a valuable tool in the production of optically active compounds. Its structure consists of a boron atom coordinated to an oxazaborolidine ring, with an o-tolyl group attached, which imparts its chiral properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-o-Tolyl-CBS-oxazaborolidine typically involves the reaction of o-tolylboronic acid with a chiral amino alcohol, followed by cyclization to form the oxazaborolidine ring. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the cyclization process. The resulting product is then purified through crystallization or chromatography to obtain the desired chiral catalyst.

Industrial Production Methods: In an industrial setting, the production of ®-(+)-o-Tolyl-CBS-oxazaborolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Enantioselective Reductions

(R)-(+)-o-Tolyl-CBS-oxazaborolidine facilitates stereocontrolled reductions of prochiral ketones and imines. Unlike the more common 2-methyl-CBS variant, the o-tolyl substituent enhances steric and electronic tuning for specific substrates.

Key Applications

-

Ketone Reduction : Achieves high enantiomeric excess (ee) in the reduction of aryl ketones (e.g., acetophenone derivatives) to secondary alcohols . Typical conditions involve borane (BH₃) as the stoichiometric reductant with 5–20 mol% catalyst loading.

-

Imine Reduction : Converts ketimines to amines with >90% ee in some cases, critical for pharmaceutical intermediates .

Table 1 : Representative Reduction Reactions

| Substrate | Product | ee (%) | Catalyst Loading | Source |

|---|---|---|---|---|

| 4-Chloroacetophenone | (S)-1-(4-Cl-phenyl)ethanol | 98 | 10 mol% | |

| N-Benzylideneaniline | (R)-N-benzylaniline | 92 | 15 mol% |

Asymmetric Diels-Alder Reactions

When protonated with triflic acid or triflimide, this compound forms chiral oxazaborolidinium salts (e.g., 2a /2b ), which act as Lewis acid catalysts . These salts enable enantioselective [4+2] cycloadditions with exceptional stereocontrol.

Mechanistic Insights

-

The boron center coordinates to electron-rich dienophiles (e.g., methacrolein), activating them for reaction with dienes like cyclopentadiene .

-

Steric shielding by the o-tolyl group directs facial selectivity, achieving up to 95% ee in model reactions .

Table 2 : Diels-Alder Reaction Performance

| Dienophile | Diene | ee (%) | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| Methacrolein | Cyclopentadiene | 95 | 88 | 0°C, CH₂Cl₂, 20 mol% | |

| Acrolein | Isoprene | 89 | 82 | RT, toluene, 15 mol% |

Photochemical Transformations

This catalyst enables enantioselective [2+2] photocycloadditions and oxa-di-π-methane rearrangements under UV light. Key studies include:

-

Coumarin Photocycloaddition : Achieves 85% ee for intramolecular [2+2] reactions using 50 mol% catalyst .

-

Triplet Energy Modulation : The o-tolyl-CBS-oxazaborolidine–substrate complex lowers triplet-state energy, suppressing racemic background reactions .

Table 3 : Photochemical Applications

| Substrate | Reaction Type | ee (%) | Catalyst Loading | Source |

|---|---|---|---|---|

| 4-(Hex-4-enyl)-coumarin | [2+2] Photocycloaddition | 85 | 50 mol% | |

| Cyclohexa-2,4-dienone | Oxa-di-π-methane Rearrangement | 91 | 10 mol% |

Kinetic Resolutions

The catalyst resolves racemic mixtures via dynamic kinetic resolution, particularly in lactone systems . For example:

-

Atropisomeric Lactones : Achieves 7:1 enantiomer ratio (er) at 50% conversion using 5 mol% catalyst .

Comparison to Other CBS Catalysts

| Feature | o-Tolyl-CBS | 2-Methyl-CBS |

|---|---|---|

| Steric Bulk | Higher (o-tolyl) | Moderate (methyl) |

| Lewis Acidity | Enhanced after protonation | Moderate |

| Preferred Reactions | Diels-Alder, photochemistry | Ketone reductions |

Applications De Recherche Scientifique

Synthesis of Chiral Alcohols and Amines

Overview

(R)-(+)-o-Tolyl-CBS-oxazaborolidine is primarily employed for the asymmetric reduction of prochiral ketones, imines, and oximes to produce chiral alcohols, amines, and amino alcohols with high enantiomeric excess (ee). The typical reaction conditions involve using 2-10 mol% of the catalyst along with a borane source such as borane-tetrahydrofuran (THF) or borane-dimethylsulfide.

Case Study: Ezetimibe Synthesis

One notable application is in the synthesis of ezetimibe, a cholesterol absorption inhibitor. The reduction of specific prochiral intermediates using this compound has been documented, demonstrating its effectiveness in achieving high yields and ee values .

Enantioselective Diels-Alder Reactions

Overview

The compound has also shown exceptional utility in enantioselective Diels-Alder reactions when activated with trifluoromethanesulfonimide (triflimide). This activation transforms the oxazaborolidine into a highly reactive chiral Lewis acid that catalyzes Diels-Alder reactions efficiently.

Data Table: Diels-Alder Reaction Outcomes

| Substrate Type | Catalyst Loading | Enantioselectivity (ee%) | Yield (%) |

|---|---|---|---|

| Maleimides with dienes | 10 mol% | Up to 95% | 85% |

| Cyclopentadiene | 20 mol% | 90% | 78% |

| Furan derivatives | 15 mol% | 92% | 80% |

The above table summarizes key findings from studies on various substrates used in Diels-Alder reactions catalyzed by this compound .

Asymmetric Photochemical Transformations

Overview

Recent studies have explored the use of chiral oxazaborolidines in photochemical reactions. These catalysts have been tailored for specific reactions, enhancing the efficiency of enantioselective transformations under light irradiation.

Case Study: Photocycloaddition Reactions

Chiral oxazaborolidines have been successfully applied to intramolecular [2 + 2] photocycloadditions, yielding enantiomerically enriched products. The presence of Lewis acids has been shown to significantly improve reaction outcomes .

Mechanistic Insights and Theoretical Studies

Research into the mechanisms by which this compound operates has revealed that it alters energetic states and absorption behaviors during catalysis. Theoretical studies indicate that its interaction with substrates can lead to unique catalytic pathways that enhance selectivity and yield .

Mécanisme D'action

The mechanism of action of ®-(+)-o-Tolyl-CBS-oxazaborolidine involves the formation of a chiral Lewis acid complex. This complex interacts with the substrate, typically a ketone, to facilitate its reduction to a secondary alcohol. The chiral environment provided by the oxazaborolidine ring ensures that the reduction occurs with high enantioselectivity, favoring the formation of one enantiomer over the other. The molecular targets of this catalyst are the carbonyl groups of ketones, and the pathways involved include the transfer of hydride ions from the reducing agent to the substrate.

Comparaison Avec Des Composés Similaires

Similar Compounds:

- ®-(+)-2-Methyl-CBS-oxazaborolidine

- (S)-(-)-2-Methyl-CBS-oxazaborolidine

- ®-(+)-3,3-Diphenyl-1-o-tolyl-tetrahydropyrrolo(1,2-c)(1,3,2)oxazaborole

Uniqueness: ®-(+)-o-Tolyl-CBS-oxazaborolidine is unique due to its specific chiral environment and high enantioselectivity in reduction reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency, making it a preferred choice for many synthetic applications. Its ability to produce optically active products with high purity sets it apart from other chiral catalysts, contributing to its widespread use in research and industry.

Activité Biologique

(R)-(+)-o-Tolyl-CBS-oxazaborolidine is a chiral oxazaborolidine compound widely recognized for its role as a catalyst in asymmetric synthesis, particularly in the reduction of ketones and imines. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.

Structure and Properties

This compound is characterized by its unique oxazaborolidine framework, which facilitates its function as a Lewis acid catalyst. The compound's structure allows for effective coordination with substrates, enhancing enantioselectivity in various reactions. Its ability to form stable complexes with borane makes it a valuable reagent in asymmetric reductions.

The catalytic activity of this compound primarily involves the formation of a borane complex that interacts with prochiral substrates. The mechanism can be summarized as follows:

- Coordination : The oxazaborolidine coordinates with borane, forming a stable complex.

- Substrate Binding : The complex selectively binds to prochiral ketones or imines.

- Reduction : The borane facilitates the reduction process, leading to the formation of chiral alcohols or amines with high enantioselectivity.

This mechanism has been extensively studied, demonstrating that the presence of Lewis acids significantly enhances the efficiency and selectivity of reactions involving this compound .

1. Asymmetric Synthesis

This compound has been utilized in various asymmetric synthesis applications, particularly in the pharmaceutical industry. It has shown effectiveness in producing enantiomerically enriched compounds, which are crucial for developing active pharmaceutical ingredients (APIs). For instance, it has been employed in the synthesis of drugs like ezetimibe, which is used to lower cholesterol levels .

2. Catalytic Reductions

The compound is particularly noted for its role in catalytic reductions of functionalized ketones and imines. Studies have shown that even at low catalyst loadings (as low as 2 mol%), this compound can achieve high enantioselectivities (up to 92% ee) in various reactions .

Case Study 1: Ezetimibe Synthesis

In one notable application, this compound was used to synthesize ezetimibe through an asymmetric reduction process. The reaction demonstrated high efficiency and selectivity, producing the desired compound with a de > 98% .

Case Study 2: Reduction of Prochiral Ketones

Another study focused on the reduction of prochiral ketones using this oxazaborolidine catalyst. The results indicated that the catalyst could effectively reduce various ketones to their corresponding alcohols with excellent enantioselectivity, showcasing its versatility and effectiveness in asymmetric synthesis .

Comparative Data Table

| Compound | Catalyst Type | Enantioselectivity (%) | Application |

|---|---|---|---|

| Ezetimibe | This compound | >98 | Cholesterol-lowering agent |

| Various Prochiral Ketones | This compound | Up to 92 | Asymmetric alcohol synthesis |

Propriétés

IUPAC Name |

(3aR)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKFCAQQGBIPZ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467684 | |

| Record name | (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865812-10-8 | |

| Record name | (R)-(+)-o-Tolyl-CBS-oxazaborolidine solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.